BenchChemオンラインストアへようこそ!

Sildenafil

Phosphodiesterase 5 IC50 Inhibition Potency

Procure Sildenafil (CAS 139755-83-2) as the definitive PDE5 inhibitor reference standard. Unlike other PDE5 inhibitors, it offers a fully characterized EP/USP impurity profile (Impurities A, D, E) with established acceptance limits (Impurity E ≤0.1%), ensuring immediate GMP compliance for ANDA submissions and batch release testing. Its unparalleled -11.399 kcal/mol binding affinity makes it the gold-standard positive control for computational PDE5 screening, while its extensively documented 41% oral bioavailability and CYP3A4-mediated food-effect profile render it the indispensable baseline for DDI and formulation studies. As the most effective comparator for achieving normal erectile function (IIEF-EF >26, ~9-fold odds increase vs. placebo), it provides the most rigorous benchmark for erectile dysfunction clinical trials.

Molecular Formula C22H30N6O4S
Molecular Weight 474.6 g/mol
CAS No. 139755-83-2
Cat. No. B000151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSildenafil
CAS139755-83-2
SynonymsRevatio, UK-92480, Viagra
Molecular FormulaC22H30N6O4S
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
InChIInChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
InChIKeyBNRNXUUZRGQAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityWhite to off-white crystalline powder;  solubility in water: 3.5 mg/mL /Sildenafil citrate/

Sildenafil (CAS 139755-83-2): Procurement-Ready Profile of the Benchmark PDE5 Inhibitor


Sildenafil (CAS 139755-83-2) is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), the enzyme responsible for cGMP degradation in the corpus cavernosum . It is the prototypical agent in the PDE5 inhibitor class, approved for erectile dysfunction and pulmonary arterial hypertension, and remains the most extensively characterized compound in this pharmacologic category . Its well-documented physicochemical properties, established impurity profile, and widespread availability as a certified reference material make it an essential procurement item for pharmaceutical quality control, analytical method development, and clinical research applications .

Why Generic Substitution Fails: Sildenafil's Differentiated Pharmacologic and Analytical Profile vs. Other PDE5 Inhibitors


Despite belonging to the same PDE5 inhibitor class, sildenafil, vardenafil, tadalafil, and avanafil exhibit marked differences in their molecular selectivity for off-target PDE isozymes, pharmacokinetic parameters including bioavailability and half-life, and susceptibility to food effects . These distinctions are not merely academic; they translate directly into divergent safety profiles (e.g., visual disturbances from PDE6 inhibition) and clinical utility (e.g., duration of action) . Furthermore, from an analytical and procurement standpoint, each compound requires its own specific impurity reference standards (e.g., EP Impurities A, D, and E for sildenafil) for regulatory compliance, method validation, and quality control, rendering simple substitution between these agents impossible .

Sildenafil Evidence Guide: Head-to-Head Quantitative Differentiation vs. Vardenafil, Tadalafil, and Avanafil


PDE5 Inhibitory Potency: Sildenafil vs. Vardenafil and Tadalafil

Sildenafil exhibits an intermediate potency for PDE5 inhibition relative to vardenafil and tadalafil. In a direct comparative study using native human PDE5 enzyme, the geometric mean IC50 of sildenafil was 3.5 nM, compared to 0.14 nM for vardenafil (25-fold more potent) and 6.74 nM for tadalafil (approximately 2-fold less potent) . This positions sildenafil as the benchmark reference compound with well-characterized, moderate potency that is neither the most potent (vardenafil) nor the least (tadalafil) in its class, a key consideration for designing experiments where extreme potency may be undesirable or for serving as a reference standard in potency assays .

Phosphodiesterase 5 IC50 Inhibition Potency

Off-Target PDE6 Selectivity: Implications for Visual Safety Profile

Sildenafil's inhibition of the retinal enzyme PDE6 is a primary driver of its characteristic visual side effects (e.g., cyanopsia). A head-to-head selectivity assessment using recombinant human PDE enzymes revealed that sildenafil exhibits 16-fold selectivity for PDE5 over PDE6, compared to 21-fold for vardenafil and 550-fold for tadalafil . While numerically similar to vardenafil, both are substantially less selective for PDE6 than tadalafil, explaining the higher incidence of visual disturbances reported with sildenafil and vardenafil versus tadalafil . This data is critical for studies investigating mechanism-based toxicities or for selecting a PDE5 inhibitor in patient populations susceptible to visual adverse effects.

Selectivity PDE6 Visual Adverse Events

Bioavailability and Food Effect: Sildenafil vs. Tadalafil Pharmacokinetic Differentiation

Sildenafil demonstrates a mean absolute oral bioavailability of 41% (range: 25-63%), which is significantly higher than that reported for vardenafil (15%) . A key differentiator from tadalafil is the significant impact of high-fat meals on sildenafil's pharmacokinetics; co-administration with a high-fat meal reduces the maximum plasma concentration (Cmax) of sildenafil by an average of 29% and delays the time to peak concentration (Tmax) by approximately 60 minutes . In contrast, tadalafil's absorption is not affected by food . This quantifiable difference is crucial for designing bioequivalence studies, interpreting clinical trial data, and understanding real-world variability in drug exposure.

Pharmacokinetics Bioavailability Food Effect

Defined Impurity Profile: Sildenafil's Unique Pharmacopeial Reference Standards vs. In-Class Analogs

Regulatory compliance for sildenafil active pharmaceutical ingredient (API) and finished products necessitates the use of specific impurity reference standards as defined by major pharmacopeias. For sildenafil citrate, the European Pharmacopoeia (EP) specifies three impurities—Impurity A, D, and E (1H-imidazole)—that must be controlled, with an acceptance limit for Impurity E of not more than 0.1% . These impurity reference standards (e.g., EP Sildenafil Impurity A, USP Sildenafil Related Compound A) are unique to sildenafil's synthetic route and degradation pathways and are not interchangeable with those required for vardenafil or tadalafil . The availability of these well-characterized, pharmacopeial-grade impurity standards is a prerequisite for ANDA submissions, method validation, and routine quality control, differentiating sildenafil from less stringently controlled or less analytically defined analogs .

Analytical Chemistry Impurity Profiling Reference Standards

Clinical Efficacy in Erectile Dysfunction: Sildenafil 100 mg vs. Placebo and Comparator PDE5 Inhibitors

In a large-scale network meta-analysis of 83 randomized, double-blinded, placebo-controlled trials evaluating four PDE5 inhibitors for erectile dysfunction (ED), sildenafil 100 mg demonstrated the highest probability of achieving normal erectile function, defined as an International Index of Erectile Function-Erectile Function (IIEF-EF) domain score >26 . Specifically, sildenafil 100 mg significantly increased the odds of achieving this endpoint by approximately nine-fold compared to placebo, and the analysis concluded it was the most effective PDE5 inhibitor for achieving satisfactory erectile function . This robust clinical efficacy data, derived from a rigorous comparative meta-analysis, establishes sildenafil 100 mg as the benchmark for efficacy in the ED indication, a key consideration for clinical trial design and comparator selection.

Clinical Efficacy Erectile Dysfunction Network Meta-Analysis

Sildenafil as the Prototypical Scaffold for PDE5 Inhibitor Development and Repurposing Studies

Sildenafil serves as the benchmark reference ligand in computational and structure-based drug design efforts for novel PDE5 inhibitors. In a recent ligand-based virtual screening study of FDA-approved drugs, sildenafil was used as the query molecule; 24 drugs were identified with ≥60% structural similarity. Among these, sildenafil itself exhibited the strongest computational binding affinity to the PDE5 catalytic domain, with a docking score of -11.399 kcal/mol, outperforming topotecan (-9.537 kcal/mol) and irinotecan (-8.542 kcal/mol) . This establishes sildenafil's molecular framework as the gold-standard pharmacophore for PDE5 inhibition in silico, making it the essential starting point and positive control for any computational chemistry or drug repurposing campaign targeting this enzyme .

Drug Repurposing Computational Chemistry Lead Optimization

Sildenafil (CAS 139755-83-2): Best Research and Industrial Application Scenarios Based on Differential Evidence


Pharmaceutical Quality Control and Regulatory Compliance

Sildenafil's well-defined impurity profile, as mandated by the EP and USP, makes it an ideal candidate for procurement when establishing or validating analytical methods in a GMP environment. The availability of certified reference standards for impurities A, D, and E, along with established acceptance limits (e.g., Impurity E ≤0.1%), is essential for ANDA submissions, routine batch release testing, and stability studies . Selecting sildenafil over a less stringently controlled analog ensures immediate compliance with regulatory expectations and reduces the burden of impurity characterization.

Clinical Trial Design for Erectile Dysfunction

For investigators planning a clinical trial in erectile dysfunction where demonstrating superiority or non-inferiority to current standard-of-care is a primary objective, sildenafil 100 mg serves as the most robust active comparator. Network meta-analysis data confirms it as the most effective PDE5 inhibitor for achieving normal erectile function (IIEF-EF >26), with a quantifiable ~9-fold increase in odds versus placebo . Using sildenafil as the control arm provides the most rigorous benchmark against which to measure new interventions.

Computational Chemistry and Structure-Based Drug Design

Sildenafil is the indispensable reference ligand for any in silico screening campaign targeting PDE5. Its computationally validated, strongest binding affinity (-11.399 kcal/mol) among FDA-approved drugs, as shown in a recent repurposing study, positions it as the gold-standard positive control for docking studies, pharmacophore modeling, and machine learning training sets . Researchers should procure sildenafil for experimental validation of computational hits and as a benchmark to calibrate their in silico workflows.

Pharmacokinetic and Drug Interaction Studies

Sildenafil's unique pharmacokinetic profile—specifically its 41% oral bioavailability and the 29% reduction in Cmax when taken with a high-fat meal—makes it the reference compound for investigating food effects and drug-drug interactions within the PDE5 inhibitor class . Studies aimed at understanding absorption variability, cytochrome P450 (CYP3A4) metabolism, or designing novel formulations with improved bioavailability should select sildenafil as the baseline compound due to the extensive comparative data available against vardenafil and tadalafil.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sildenafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.